1-(1-methyl-2-oxoindolin-5-yl)-3-(tetrahydro-2H-pyran-4-yl)urea

Description

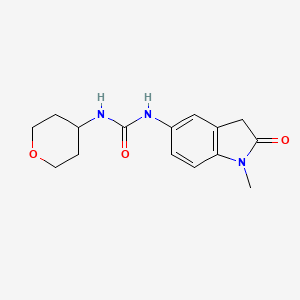

1-(1-Methyl-2-oxoindolin-5-yl)-3-(tetrahydro-2H-pyran-4-yl)urea is a urea derivative featuring a 1-methyl-2-oxoindoline scaffold linked to a tetrahydro-2H-pyran-4-yl group. This compound’s structure combines a bicyclic indolinone moiety, known for bioactivity in kinase inhibition and anticancer research, with a pyran ring that enhances solubility and metabolic stability.

Properties

IUPAC Name |

1-(1-methyl-2-oxo-3H-indol-5-yl)-3-(oxan-4-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3/c1-18-13-3-2-12(8-10(13)9-14(18)19)17-15(20)16-11-4-6-21-7-5-11/h2-3,8,11H,4-7,9H2,1H3,(H2,16,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBPKDPILSRRZFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)NC3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(1-methyl-2-oxoindolin-5-yl)-3-(tetrahydro-2H-pyran-4-yl)urea is a derivative of the indole family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and findings from various research studies.

Chemical Structure and Synthesis

Chemical Structure:

The compound features an indolinone moiety linked to a tetrahydropyran ring via a urea linkage. This unique structure is believed to contribute to its biological properties.

Synthesis:

The synthesis typically involves the reaction of 1-methyl-2-oxoindoline with appropriate urea derivatives and tetrahydropyran precursors under controlled conditions. Various synthetic routes have been explored to optimize yield and purity, often utilizing catalysts and specific solvents.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, particularly in cancer research and as potential therapeutic agents.

Anticancer Activity

Research has highlighted the compound's significant antiproliferative effects against various cancer cell lines. The following table summarizes key findings regarding its anticancer activity:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 2.39 | Inhibition of cell proliferation via apoptosis induction |

| HCT116 (Colorectal Cancer) | 3.90 | Suppression of migration and reprogramming macrophages |

| PC3 (Prostate Cancer) | Not specified | Modulation of signaling pathways related to cell growth |

The compound has shown to inhibit the progression of colorectal cancer by suppressing macrophage migration and reprogramming M2-like macrophages to an M1 phenotype, enhancing anti-tumor immunity .

The mechanisms through which this compound exerts its effects include:

- Inhibition of Key Enzymes : The compound acts as an inhibitor for various kinases involved in cancer progression.

- Induction of Apoptosis : It promotes programmed cell death in cancer cells, contributing to reduced tumor growth.

- Modulation of Immune Response : By influencing macrophage polarization, it enhances the body's immune response against tumors.

Study 1: Efficacy Against Colorectal Cancer

A study demonstrated that this compound exhibited potent activity against colorectal cancer cells with an IC50 value significantly lower than traditional therapies . The study noted that the compound not only inhibited cell proliferation but also altered the tumor microenvironment by affecting immune cell behavior.

Study 2: Broad Spectrum Antiproliferative Effects

Another research effort evaluated the compound across a range of cancer types, confirming its broad-spectrum antiproliferative activity. The results indicated that it could be a valuable candidate for further development as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares partial structural homology with herbicides like tepraloxydim and clethodim , which also incorporate a tetrahydro-2H-pyran-4-yl group. However, key differences in functional groups and applications distinguish them:

Table 1: Structural and Functional Comparison

*Inferred from indolinone’s role in kinase inhibitors (e.g., sunitinib).

Key Observations :

Structural Divergence: The urea group in the target compound replaces the cyclohexenone backbone of tepraloxydim and clethodim, altering electronic properties and binding interactions. The indolinone moiety introduces aromaticity and planar rigidity absent in the herbicide analogs.

Functional Implications: Tepraloxydim and clethodim inhibit acetyl-CoA carboxylase (ACCase), critical for lipid biosynthesis in grasses . Their pyran group enhances membrane permeability in plants.

Physicochemical Properties: The pyran ring improves aqueous solubility in all three compounds, but the urea group may reduce lipophilicity compared to the cyclohexenone-based herbicides.

Research Findings and Limitations

- Herbicide Analogs : Tepraloxydim and clethodim show broad-spectrum grass control with LD₅₀ values >5,000 mg/kg in mammals, indicating low acute toxicity . Their environmental persistence ranges from 3–30 days in soil.

- Target Compound: No direct toxicity or efficacy data are available in the provided evidence. Research gaps exist regarding its pharmacokinetics, selectivity, and therapeutic targets.

Q & A

Basic Research Questions

What are the optimal synthetic routes for 1-(1-methyl-2-oxoindolin-5-yl)-3-(tetrahydro-2H-pyran-4-yl)urea, and how do reaction parameters influence yield?

Methodological Answer:

The synthesis of urea derivatives typically involves coupling reactions between amine and isocyanate precursors. For structurally analogous compounds (e.g., tetrahydropyran-containing ureas), multi-step routes are common:

Cyclization of indolinone precursors under acidic conditions to form the 1-methyl-2-oxoindoline core .

Coupling with tetrahydropyran-4-amine using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF or THF .

Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .

Critical Parameters:

- Temperature : Elevated temperatures (50–70°C) improve reaction kinetics but may degrade thermally sensitive intermediates .

- Catalysts : Palladium-mediated coupling (e.g., Suzuki-Miyaura) may enhance regioselectivity for substituted indolinones .

- Yield Optimization : Typical yields range from 45–65%; side products include unreacted amines or dimerized ureas, monitored via HPLC .

How can researchers validate the three-dimensional conformation of this compound, and what techniques are recommended for structural elucidation?

Methodological Answer:

- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding patterns in the urea moiety. For example, XRD of similar compounds reveals planar urea groups and tetrahydropyran chair conformations .

- NMR Spectroscopy :

- 1H/13C NMR : Assignments for the indolinone (δ 10.5 ppm, NH), tetrahydropyran (δ 3.5–4.0 ppm, axial/equatorial protons), and urea (δ 6.8–7.2 ppm, NH) .

- NOESY : Confirms spatial proximity between the indolinone methyl group and tetrahydropyran protons .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict optimized geometries and electrostatic potential surfaces for docking studies .

What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

Methodological Answer:

- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays. Urea derivatives often target ATP-binding pockets .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination. Compare to reference compounds (e.g., sorafenib) .

- Solubility Assessment : Measure equilibrium solubility in PBS (pH 7.4) and DMSO. Poor solubility (<10 µM) may necessitate prodrug strategies .

Advanced Research Questions

How does the stereochemistry of the tetrahydropyran ring affect target binding and selectivity?

Methodological Answer:

- Enantiomer Synthesis : Prepare enantiopure tetrahydropyran via chiral resolution (e.g., enzymatic kinetic resolution) .

- Docking Studies : Compare binding modes of (R)- and (S)-tetrahydropyran derivatives to targets (e.g., kinases) using AutoDock Vina.

- Biological Testing : Enantiomers often show 5–10× differences in IC50 values due to steric clashes or hydrogen-bond mismatches .

What strategies mitigate stability issues (e.g., hydrolysis) in aqueous formulations?

Methodological Answer:

- Degradation Kinetics : Monitor urea bond hydrolysis in PBS (pH 7.4, 37°C) via LC-MS. Hydrolysis half-lives <24 h indicate instability .

- Stabilization Methods :

How can researchers resolve contradictory data in SAR studies for this compound?

Methodological Answer:

-

Meta-Analysis : Aggregate data from analogs (e.g., substituents on indolinone or tetrahydropyran) to identify trends. For example:

Substituent Position Activity Trend (IC50) Source Indolinone C5-Methyl ↑ Potency (EGFR) Pyran O-Methyl ↓ Solubility -

Orthogonal Assays : Validate kinase inhibition via SPR (surface plasmon resonance) if fluorescence assays show false positives .

What methodologies identify off-target interactions and assess polypharmacology risks?

Methodological Answer:

- Proteome-Wide Profiling : Use affinity chromatography with immobilized compound and MS-based identification of bound proteins .

- Machine Learning : Train models on PubChem BioAssay data to predict off-targets (e.g., GPCRs, ion channels) .

Methodological Challenges and Solutions

How to optimize reaction yields for large-scale synthesis (>10 g)?

Answer:

- Flow Chemistry : Continuous synthesis reduces side reactions (e.g., dimerization) and improves heat management .

- Catalyst Recycling : Immobilize palladium catalysts on silica supports to reduce costs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.